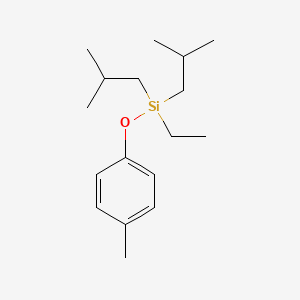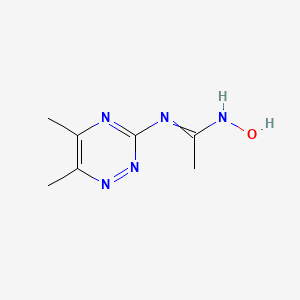
N'-(5,6-dimethyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxoethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(5,6-dimethyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxoethanimidamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,6-dimethyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxoethanimidamide typically involves the reaction of 5,6-dimethyl-1,2,4-triazine with an appropriate oxoethanimidamide precursor. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(5,6-dimethyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxoethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(5,6-dimethyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxoethanimidamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N’-(5,6-dimethyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxoethanimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’-(5,6-dimethyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxoethanimidamide include other triazine derivatives, such as:
- 2,4,6-trimethyl-1,3,5-triazine
- 5,6-dimethyl-1,2,4-triazine-3-thiol
- 3-amino-5,6-dimethyl-1,2,4-triazine
Uniqueness
What sets N’-(5,6-dimethyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxoethanimidamide apart from similar compounds is its unique structural features and specific functional groups. These characteristics may confer distinct chemical reactivity, biological activity, or industrial utility.
Eigenschaften
CAS-Nummer |
61139-98-8 |
|---|---|
Molekularformel |
C7H11N5O |
Molekulargewicht |
181.20 g/mol |
IUPAC-Name |
N'-(5,6-dimethyl-1,2,4-triazin-3-yl)-N-hydroxyethanimidamide |
InChI |
InChI=1S/C7H11N5O/c1-4-5(2)10-11-7(8-4)9-6(3)12-13/h13H,1-3H3,(H,8,9,11,12) |
InChI-Schlüssel |
VDOXOFOVJPEGFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NC(=N1)N=C(C)NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


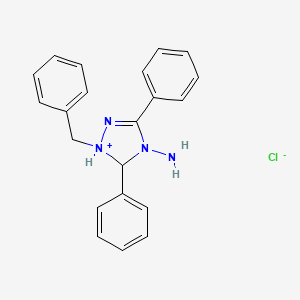
![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)



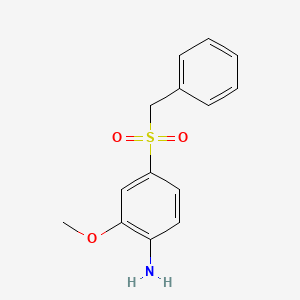
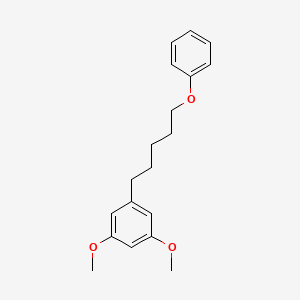
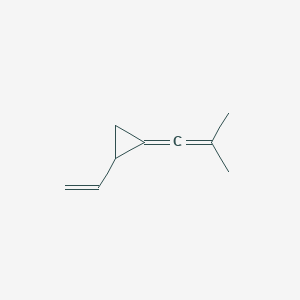
![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)

![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)


